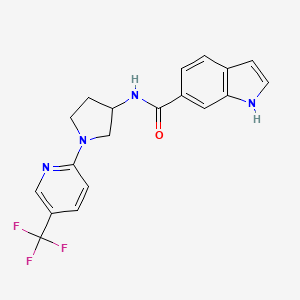
(E)-1-(3-chlorophenyl)-3-(3-(1-methoxypropan-2-yl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-chlorophenyl)-3-(3-(1-methoxypropan-2-yl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C19H19ClN4O3 and its molecular weight is 386.84. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-chlorophenyl)-3-(3-(1-methoxypropan-2-yl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-chlorophenyl)-3-(3-(1-methoxypropan-2-yl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant and Anticholinesterase Activities
Research has shown that coumarylthiazole derivatives containing aryl urea/thiourea groups, which share a structural resemblance with the query compound, exhibit notable inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial targets in the treatment of Alzheimer's disease. The compounds synthesized in this study demonstrated strong antioxidant capabilities, with some derivatives showing significantly better radical scavenging ability compared to standard antioxidants like quercetin. This indicates the potential utility of such compounds in developing treatments for neurodegenerative diseases due to their dual function as enzyme inhibitors and antioxidants (Kurt et al., 2015).
Synthesis Techniques
Another aspect of scientific research on similar compounds involves the development of novel synthesis techniques. For instance, the Biginelli-type synthesis has been applied to produce novel 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones, highlighting the adaptability and efficiency of synthesis methods for such complex molecules. These methodologies are crucial for expanding the library of compounds with potential biological activities and can be applied to the synthesis of the query compound for further research (Kolosov et al., 2015).
Antimicrobial Activities
Compounds with a quinazolinone backbone, closely related to the query compound, have been synthesized and evaluated for their antimicrobial activities. This includes novel 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, which have shown promising results against various strains of bacteria. Such findings suggest that derivatives of the query compound might also possess valuable antimicrobial properties, making them potential candidates for the development of new antimicrobial agents (Patel & Shaikh, 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-chlorophenyl)-3-(3-(1-methoxypropan-2-yl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-(1-methoxypropan-2-yl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with 3-chlorobenzoyl isocyanate, followed by reduction of the resulting intermediate and subsequent reaction with urea.", "Starting Materials": [ "3-(1-methoxypropan-2-yl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "3-chlorobenzoyl isocyanate", "sodium borohydride", "urea", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 3-(1-methoxypropan-2-yl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one and 3-chlorobenzoyl isocyanate in acetic acid and reflux for 24 hours.", "Step 2: Cool the reaction mixture and filter the resulting solid. Wash the solid with ethanol and dry under vacuum to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in ethanol and add sodium borohydride. Stir the mixture at room temperature for 2 hours.", "Step 4: Quench the reaction by adding acetic acid and filter the resulting solid. Wash the solid with ethanol and dry under vacuum to obtain the reduced intermediate product.", "Step 5: Dissolve the reduced intermediate product in ethanol and add urea. Stir the mixture at room temperature for 24 hours.", "Step 6: Cool the reaction mixture and filter the resulting solid. Wash the solid with ethanol and dry under vacuum to obtain the final product, (E)-1-(3-chlorophenyl)-3-(3-(1-methoxypropan-2-yl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
Numéro CAS |
942001-94-7 |
Nom du produit |
(E)-1-(3-chlorophenyl)-3-(3-(1-methoxypropan-2-yl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Formule moléculaire |
C19H19ClN4O3 |
Poids moléculaire |
386.84 |
Nom IUPAC |
1-(3-chlorophenyl)-3-[3-(1-methoxypropan-2-yl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C19H19ClN4O3/c1-12(11-27-2)24-17(15-8-3-4-9-16(15)22-19(24)26)23-18(25)21-14-7-5-6-13(20)10-14/h3-10,12H,11H2,1-2H3,(H2,21,23,25) |
Clé InChI |
YOWAWNAYNOAOIP-HAVVHWLPSA-N |
SMILES |
CC(COC)N1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(N-benzyl-N-ethylsulfamoyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2944034.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2944036.png)
![4-Ethoxy-3-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2944037.png)

![2-Chloro-N-[2-(2,5-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]propanamide](/img/structure/B2944041.png)
![N-[(oxolan-2-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B2944042.png)
![(E)-2-(allylamino)-3-((allylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2944043.png)
![(Z)-methyl 2-(6-methoxy-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2944044.png)
![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2944046.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2944047.png)

![N-cyano-2-fluoro-5-methyl-N-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B2944050.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2944054.png)